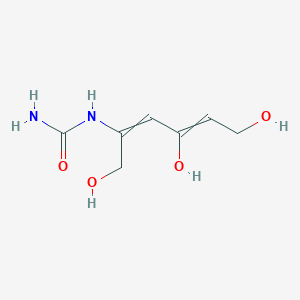
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is a compound with a unique structure characterized by three hydroxyl groups and a urea moiety attached to a hexa-dienyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea typically involves the reaction of a suitable precursor with urea under specific conditions. One common method involves the use of a hexa-dienyl precursor, which is reacted with urea in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
化学反应分析
Types of Reactions
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their activity. The urea moiety can also interact with proteins, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
- N-(1,3-Dihydroxytrideca-4,8-dien-2-yl)tricosanamide
- N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness
N-(1,4,6-Trihydroxyhexa-2,4-dien-2-yl)urea is unique due to its specific arrangement of hydroxyl groups and the presence of a urea moiety. This structure allows for distinct interactions with biological molecules, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
629649-07-6 |
|---|---|
分子式 |
C7H12N2O4 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
1,4,6-trihydroxyhexa-2,4-dien-2-ylurea |
InChI |
InChI=1S/C7H12N2O4/c8-7(13)9-5(4-11)3-6(12)1-2-10/h1,3,10-12H,2,4H2,(H3,8,9,13) |
InChI 键 |
MWKKZKLBJPNZML-UHFFFAOYSA-N |
规范 SMILES |
C(C=C(C=C(CO)NC(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
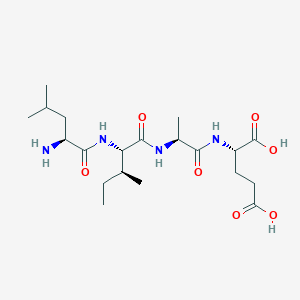
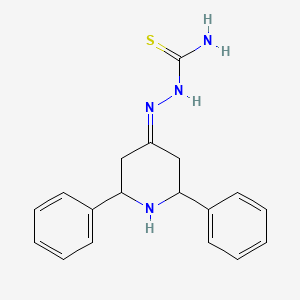
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)

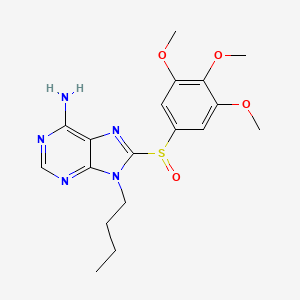
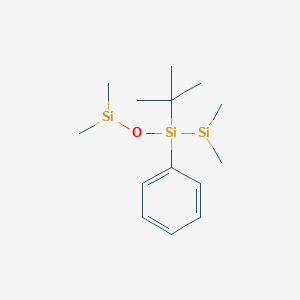

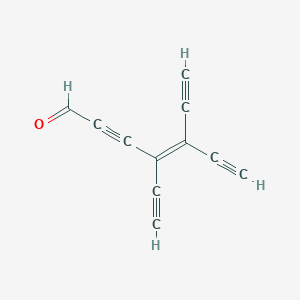

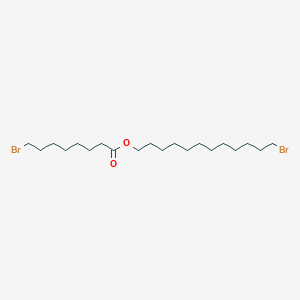

![7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14221173.png)
